3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid
Description
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bulky tert-butyl group at the 3-position and a carboxylic acid moiety at the 5-position. It is synthesized via a one-pot reaction starting from tert-butylamidoxime and 4-aminobenzoic acid, involving activation with carbonyldiimidazole (CDI) followed by cyclodehydration . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of natural product analogs. For example, derivative 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7) demonstrated potent antitumor activity with a mean IC50 of 9.4 µM across 11 cancer cell lines .
Properties
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)12-9-6/h1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQFZZGMDXNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. The reaction is carried out in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMF or acetonitrile .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic organic compound with an oxadiazole ring, a tert-butyl group at the third position, and a carboxylic acid group at the fifth position. It has a molecular formula of and a molecular weight of 170.17 g/mol. The compound's structure gives it unique chemical properties and potential biological activities.
Scientific Research Applications
This compound has applications in medicinal chemistry, drug design, and synthesis because of its biological activities. Research indicates that it has potential antitumor and antimicrobial properties and interacts with biological targets, including muscarinic receptors and enzymes such as tyrosine kinase. The electronegativity of nitrogen and oxygen atoms in its structure allows it to bond through hydrogen. Studies have also explored its antiviral and anti-inflammatory effects.
This compound exhibits significant biological activity and interacts with multiple biological targets. These interactions suggest it could be a therapeutic agent for treating various diseases.
Structural Similarity
Several compounds are structurally similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,4-Oxadiazole Derivatives | Contains an oxadiazole ring | Varies in substituents; similar biological activities |
| 1,3,4-Oxadiazole Derivatives | Different nitrogen arrangement | Exhibits significant biological and chemical properties |
| Methyl 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylate | Methyl ester derivative | Enhanced lipophilicity; used in medicinal chemistry |
The tert-butyl group in this compound enhances its lipophilicity and stability compared to other oxadiazole derivatives, which contributes to its specific biological activities and applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity to its targets . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Properties and Bioactivity
- For instance, its presence in compound 7 contributed to antitumor efficacy . Replacing tert-butyl with smaller groups (e.g., isopropyl or phenyl) reduces steric hindrance but may decrease metabolic stability. The isopropyl analog (C6H8N2O3) exhibits higher acute oral toxicity (H302) compared to tert-butyl derivatives .
Functional Group Modifications :
- Carboxylic Acid vs. Ester : The carboxylic acid group (5-position) in this compound enhances hydrogen-bonding capacity, critical for target interaction. In contrast, ethyl ester derivatives (e.g., CAS 163719-73-1) improve lipophilicity, aiding membrane permeability .
- Sulfonylmethyl Substituents : Derivatives like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate (2c) introduce sulfonyl groups, expanding pharmacological profiles (e.g., antihypertensive effects) .
Biological Activity
3-Tert-butyl-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Anticancer Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| This compound | HeLa | 2.41 |
| Compound A | HT-29 | 92.4 |
These findings suggest that modifications to the oxadiazole structure can enhance anticancer activities, making them potential candidates for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Modified versions of these compounds have shown effectiveness against various pathogens, including multidrug-resistant strains. For example, some derivatives demonstrated potent activity against Clostridioides difficile and Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 3 µg/mL .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | C. difficile | 3 |
| This compound | E. faecium | 4 |
These results indicate that oxadiazole derivatives could serve as effective antimicrobial agents in treating infections caused by resistant bacteria.
The mechanism by which oxadiazoles exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, certain derivatives have been shown to inhibit glycogen synthase kinase 3 (GSK-3), a key regulator in cellular proliferation and differentiation . Moreover, studies using flow cytometry have revealed that these compounds can induce apoptosis in cancer cells through caspase activation .
Case Studies
Several case studies illustrate the therapeutic potential of oxadiazole derivatives:
- Cytotoxicity Study : A derivative was tested on MCF-7 and HeLa cell lines, showing significant apoptotic effects at concentrations correlating with their IC50 values.
- Antimicrobial Efficacy : In vivo studies demonstrated the effectiveness of modified oxadiazoles against gastrointestinal pathogens in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
